

# validation studies of the assigned cetane number of isocetane (CN 15)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isocetane*

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## Isocetane's Cetane Number: A Review of Validation Studies

A deep dive into the experimental data and methodologies surrounding the assigned cetane number of 15 for **isocetane** (2,2,4,4,6,8,8-heptamethylnonane), the low-cetane primary reference fuel for diesel.

**Isocetane**, a highly branched alkane, serves as a critical benchmark in the determination of diesel fuel ignition quality, specifically its cetane number (CN).<sup>[1]</sup> Since 1962, it has been established as the low-cetane primary reference fuel, replacing the less stable and harder-to-handle 1-methylnaphthalene.<sup>[1][2]</sup> While officially assigned a cetane number of 15, a review of scientific literature reveals a historical and ongoing discussion regarding this specific value, with various studies presenting slightly different experimentally determined numbers. This guide provides a comprehensive comparison of these findings, detailing the experimental protocols and presenting the data for objective analysis.

## The Basis of the Assigned Cetane Number of 15

The accepted cetane number of 15 for **isocetane** was not an arbitrary assignment but was determined through engine testing. According to the ASTM D613 standard, the cetane number accepted reference value (CNARV) of 15 for heptamethylnonane was established by the ASTM Diesel National Exchange Group.<sup>[3]</sup> This determination was based on engine tests using

blends of n-cetane (with an assigned CN of 100) and the previous low-cetane reference fuel, alpha-methylnaphthalene (AMN), which had a CN of 0.[3]

## A Comparison of Experimental Cetane Number Values for Isocetane

Despite its assigned value of 15, experimental studies have reported different cetane numbers for **isocetane**. This discrepancy is notable between the traditional Cooperative Fuel Research (CFR) engine method (ASTM D613) and the more modern Ignition Quality Tester (IQT) method (ASTM D6890). The table below summarizes the key reported values.

Reported Cetane Number	Testing Method/Apparatus	Reference
15	Assigned Value (based on ASTM D613)	[2][3]
12.2	ASTM D613 (CFR Engine)	Bowden, et al. (1974/1978)[4] [5]
15.1	ASTM D6890 (Ignition Quality Tester)	National Renewable Energy Laboratory (NREL)[4]

This divergence in measured values highlights the influence of different experimental techniques and historical reference standards on the determined cetane number.

## Experimental Methodologies

A clear understanding of the experimental protocols is essential to interpreting the different reported cetane numbers for **isocetane**.

### ASTM D613: The Referee Method

The traditional and still-referee method for cetane number determination is the ASTM D613, which utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[6][7][8]

Key aspects of the ASTM D613 protocol include:

- Apparatus: A specialized CFR engine with a variable compression ratio.[6]

- Procedure: The engine is operated with the test fuel, and the compression ratio is adjusted until a specific ignition delay of 13 crank angle degrees is achieved.[4]
- Reference Fuels: The ignition delay of the test fuel is then compared to that of various blends of two primary reference fuels: n-cetane (CN 100) and **isocetane** (CN 15).[9]
- Cetane Number Calculation: The cetane number of the test fuel is determined by the volumetric blend of the reference fuels that matches its ignition delay. The formula for calculating the cetane number of a blend is:  $CN = \% \text{ n-cetane} + 0.15 (\% \text{ isocetane})$ [2][9]

## ASTM D6890: The Modern Alternative

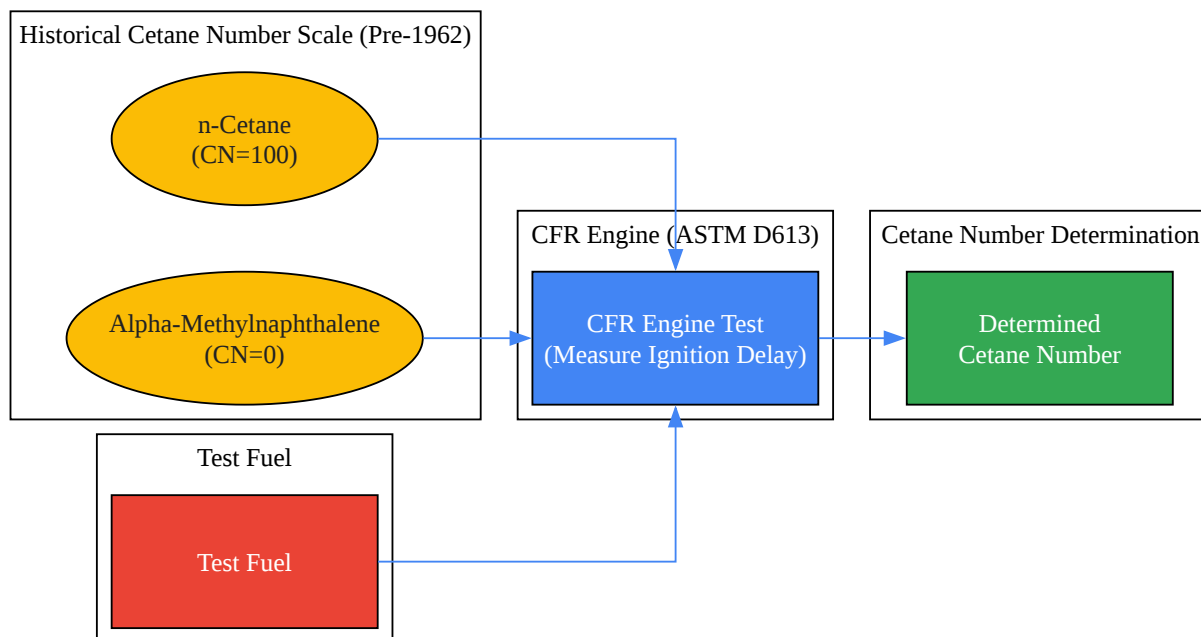
The ASTM D6890 method employs an Ignition Quality Tester (IQT), which is a constant volume combustion chamber.[4] This method offers a more automated and precise alternative to the CFR engine.[6]

Key aspects of the ASTM D6890 protocol include:

- Apparatus: A constant volume combustion chamber with fuel injection and pressure monitoring capabilities.[4]
- Procedure: A small sample of the test fuel is injected into the heated and pressurized chamber. The time from injection to the onset of combustion (ignition delay) is precisely measured.[4]
- Derived Cetane Number (DCN): The measured ignition delay is then used to calculate a Derived Cetane Number (DCN) through a correlation equation that was established based on testing a wide range of fuels in both the IQT and the CFR engine.[9]

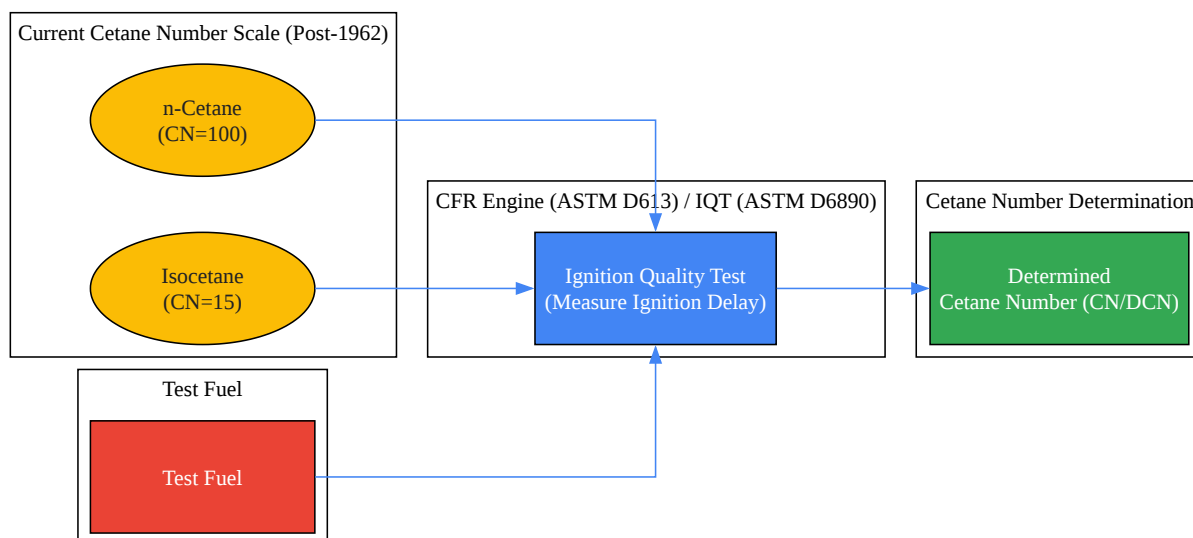
## Visualizing the Cetane Number Determination Workflow

The following diagrams illustrate the logical flow of determining the cetane number using both the historical and current primary reference fuels.



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Historical Cetane Number Determination Workflow.



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Current Cetane Number Determination Workflow.

## Alternative Low-Cetane Reference Fuels

While **isocetane** is the established low-cetane primary reference fuel, the historical context includes alpha-methylnaphthalene.[6] Difficulties in producing high-purity **isocetane** at a reasonable cost have led to some research into alternatives. For instance, a patent suggests pentamethylheptane as a potential primary reference standard.[2] However, currently, no other compound has been adopted as a standard low-cetane primary reference fuel to replace **isocetane**. For practical laboratory testing, secondary reference fuels, which are calibrated against the primary reference fuels, are often used.[10][11][12]

## Conclusion

The assigned cetane number of 15 for **isocetane** is a cornerstone of the modern diesel fuel rating system. This value was established through comparative engine testing against the previous reference fuel standard. However, it is crucial for researchers and scientists to be aware of the reported discrepancies in its experimentally determined cetane number, with values of 12.2 and 15.1 also present in the literature. This variation underscores the importance of specifying the test methodology (ASTM D613 or ASTM D6890) when reporting and comparing cetane numbers, particularly for low-cetane fuels. The ongoing use of **isocetane** as the primary low-cetane reference fuel, despite these discussions, highlights its overall utility and the challenges in establishing a universally agreed-upon absolute value for fuel ignition quality.

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- To cite this document: BenchChem. [validation studies of the assigned cetane number of isocetane (CN 15)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194848#validation-studies-of-the-assigned-cetane-number-of-isocetane-cn-15]

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